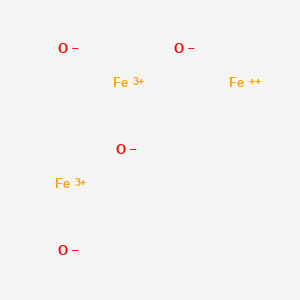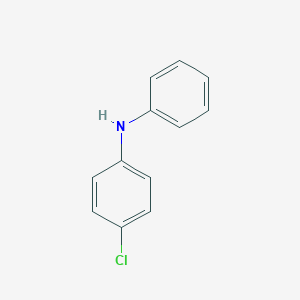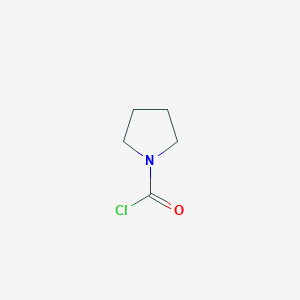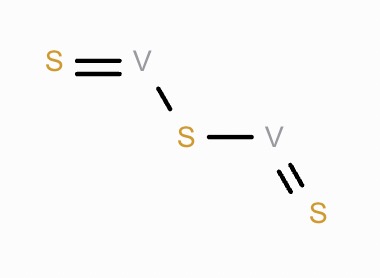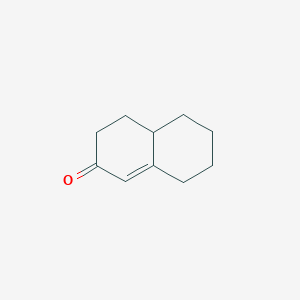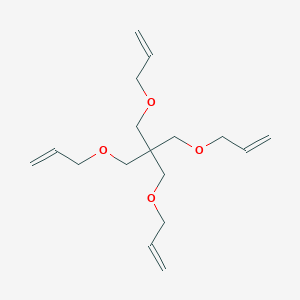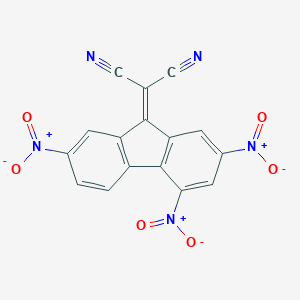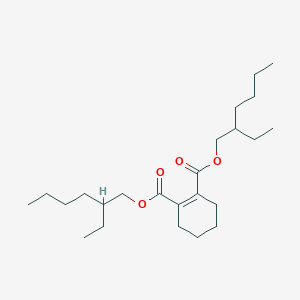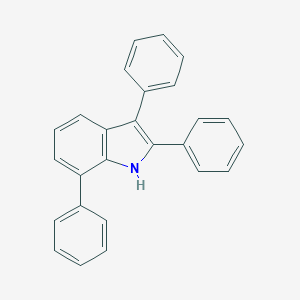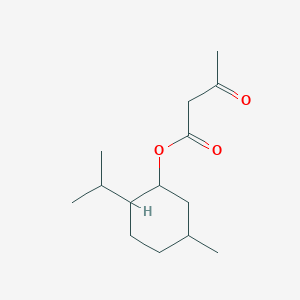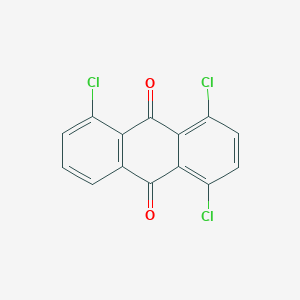
1,4,5-Trichloroanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Trichloroanthraquinone (TCAQ) is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCAQ is widely used as an oxidizing agent, a dye intermediate, and a catalyst in organic reactions. In
科学研究应用
1,4,5-Trichloroanthraquinone has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicine. In organic chemistry, 1,4,5-Trichloroanthraquinone is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds. It is also used as a dye intermediate in the production of various dyes. In materials science, 1,4,5-Trichloroanthraquinone is used as a catalyst for the synthesis of graphene oxide and carbon nanotubes. In medicine, 1,4,5-Trichloroanthraquinone has been studied for its potential as an anticancer agent.
作用机制
The mechanism of action of 1,4,5-Trichloroanthraquinone is not fully understood. However, it is believed that 1,4,5-Trichloroanthraquinone acts as an oxidizing agent by accepting electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cells and tissues. 1,4,5-Trichloroanthraquinone has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
生化和生理效应
1,4,5-Trichloroanthraquinone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,5-Trichloroanthraquinone can induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1,4,5-Trichloroanthraquinone can cause liver damage and renal dysfunction in rats.
实验室实验的优点和局限性
1,4,5-Trichloroanthraquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also readily available and relatively inexpensive. However, 1,4,5-Trichloroanthraquinone has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. It can also cause damage to cells and tissues, which can affect the results of experiments.
未来方向
There are several future directions for the study of 1,4,5-Trichloroanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,4,5-Trichloroanthraquinone, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of 1,4,5-Trichloroanthraquinone in the production of graphene oxide and carbon nanotubes could have significant implications for the field of materials science.
合成方法
1,4,5-Trichloroanthraquinone can be synthesized using a variety of methods, including the oxidation of anthraquinone with chlorine gas, the reaction of anthraquinone with chlorosulfonic acid, and the reaction of anthraquinone with sulfuryl chloride. The most common method for synthesizing 1,4,5-Trichloroanthraquinone involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. This method yields high purity 1,4,5-Trichloroanthraquinone with a yield of up to 90%.
属性
CAS 编号 |
1594-64-5 |
|---|---|
产品名称 |
1,4,5-Trichloroanthraquinone |
分子式 |
C14H5Cl3O2 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
InChI 键 |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
同义词 |
1,4,5-Trichloro-9,10-antracenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



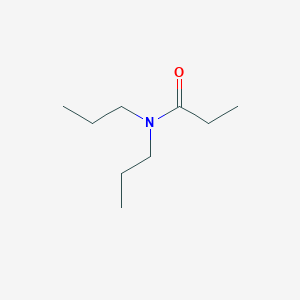
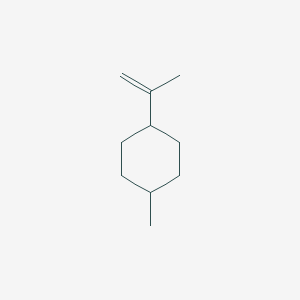
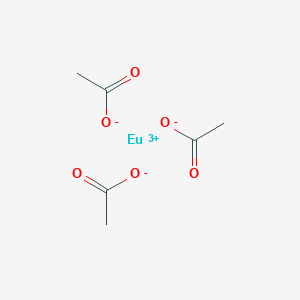
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
